1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione
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Overview
Description
Imidazolidinetriones are a class of organic compounds that contain an imidazolidine core, which is a five-membered ring with two nitrogen atoms and three carbon atoms, and also contain a trione group. The methoxy and methylphenylmethyl groups in “1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione” suggest that it might have unique properties compared to other imidazolidinetriones .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of an imidazolidine ring, a trione group, a methoxy group, and a methylphenylmethyl group .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its molecular structure. These properties could include solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Antibacterial and Antifungal Activities
The compound 1-Methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione and its derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. These activities were explored through the synthesis of a series of new imidazolidineiminothione, imidazolidin-2-one, and imidazoquinoxaline derivatives. The evaluation showed that most of the tested compounds displayed significant activities against various bacterial and fungal strains. Notably, compounds with specific substituents demonstrated outstanding antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents (Ammar et al., 2016).
Corrosion Inhibition
Another application area for derivatives of this compound is in corrosion inhibition. Specific imidazole derivatives have been synthesized and assessed for their efficacy in inhibiting corrosion on mild steel in acidic solutions. The studies revealed that certain derivatives, particularly those with hydroxyl groups, exhibited up to 96% efficiency in corrosion inhibition. This indicates a promising application of these compounds in protecting metals against corrosion, especially in industrial settings where metal preservation is critical (Prashanth et al., 2021).
Synthetic and Medicinal Chemistry
The versatility of this compound derivatives extends into synthetic and medicinal chemistry, where they serve as key intermediates in the synthesis of various bioactive molecules. For example, the synthesis of 5-amino-3-methylimidazolidine-2,4-dione, a derivative, has been described for the development of analogues of imidazole alkaloids with potential biological activities. These compounds, including triazine derivatives, have shown promise in various medicinal chemistry applications due to their structural similarity to natural alkaloids (Witchard & Watson, 2010).
Chemical Synthesis Enhancements
Furthermore, the reactions of this compound derivatives with butylamine, studied in the context of metal ion effects, have provided insights into the electrophilic reactivity of the methoxycarbonyl group. This research highlights the influence of bivalent ions like Mg2+, Ca2+, and Mn2+ in facilitating transfer reactions, offering a deeper understanding of reaction mechanisms that could be exploited in synthetic chemistry for more efficient syntheses (Matsumura et al., 1977).
Mechanism of Action
Imidazolidinetriones
This compound is a type of imidazolidinetrione, which is a class of compounds containing an imidazolidine ring which bears three ketone groups at the 2-, 4-, and 5- positions .
Benzylic Substitution
The compound has a benzylic position, which is the carbon atom making up part of an aromatic ring. This position is often the site of metabolic reactions, including oxidation and substitution .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-methoxy-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-8-3-5-9(6-4-8)7-13-10(15)11(16)14(18-2)12(13)17/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTLKGXTFCMIBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=O)N(C2=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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